Undec-5-en-2-one

Mammalian semiochemistry Pheromone identification Chemical ecology

Undec-5-en-2-one (CAS 40657-56-5), also referred to as 5-undecen-2-one, is an acyclic unsaturated methyl ketone with the molecular formula C₁₁H₂₀O and a molecular weight of 168.28 g·mol⁻¹. The compound is characterized by a double bond at the C5 position, which confers α,β-unsaturated ketone reactivity and distinguishes it from the saturated methyl ketone series (2-heptanone, 2-nonanone, 2-undecanone) that co-occur in natural secretions.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
CAS No. 40657-56-5
Cat. No. B12641164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndec-5-en-2-one
CAS40657-56-5
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCCCCCC=CCCC(=O)C
InChIInChI=1S/C11H20O/c1-3-4-5-6-7-8-9-10-11(2)12/h7-8H,3-6,9-10H2,1-2H3/b8-7+
InChIKeyGAZJVINYNDPROS-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undec-5-en-2-one (CAS 40657-56-5): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


Undec-5-en-2-one (CAS 40657-56-5), also referred to as 5-undecen-2-one, is an acyclic unsaturated methyl ketone with the molecular formula C₁₁H₂₀O and a molecular weight of 168.28 g·mol⁻¹ . The compound is characterized by a double bond at the C5 position, which confers α,β-unsaturated ketone reactivity and distinguishes it from the saturated methyl ketone series (2-heptanone, 2-nonanone, 2-undecanone) that co-occur in natural secretions [1]. Predicted physicochemical properties include a boiling point of 237.0 ± 9.0 °C at 760 mmHg, a flash point of 81.8 ± 5.6 °C, a logP of 3.67, and an estimated water solubility of 67 mg/L at 25 °C [2]. The (Z)-isomer (CAS 21944-96-7) has been identified as the principal volatile constituent of the pedal gland exudate of the bontebok (Damaliscus dorcas dorcas) and serves as a mammalian pheromone, while the (E)-isomer (CAS 58761-29-8) is not reported as a natural semiochemical in this context [3].

Z Stereochemical-control study fit for pheromone and semiochemistry research
αβ α,β-Unsaturated ketone for conjugate addition and building-block workflows
Vol Principal volatile component in mammalian pedal-gland exudate analysis

Why Undec-5-en-2-one Cannot Be Generically Substituted by Saturated Methyl Ketones or Positional Isomers in Research and Industrial Procurement


Undec-5-en-2-one occupies a distinct functional space that saturated methyl ketones (e.g., 2-heptanone, 2-nonanone, 2-undecanone) and double-bond positional isomers cannot occupy. The α,β-unsaturated ketone motif at C5 enables conjugate addition (Michael acceptor) reactivity that is absent in the saturated 2-alkanone series, fundamentally altering its utility as a synthetic building block . In a biological context, (Z)-5-undecen-2-one was identified as the principal volatile component of the bontebok pedal gland secretion, whereas the co-occurring saturated ketones—2-heptanone, 2-nonanone, 2-undecanone, and 2,5-undecanedione—were present as secondary constituents, indicating a specific semiochemical role that cannot be replicated by simple methyl ketones [1]. Furthermore, the (Z)-stereoisomer exhibits documented pheromonal activity, while the (E)-isomer lacks equivalent biological characterization, meaning stereochemical purity is a critical procurement specification [2]. Substitution with an incorrect isomer or a saturated analog would therefore compromise both synthetic reactivity and biological fidelity in any application relying on these properties.

Reactivity Saturated methyl ketones do not support conjugate addition, which may limit synthetic utility in Michael-acceptor strategies.
Stereochemistry (E)-isomer lacks reported pheromone function; biological assay responses may not transfer from the (Z)-isomer context.
Olfaction 2-Undecanone carries a pungent repellent odor profile; fragrance research contexts may shift away from floral volatile identity.

Undec-5-en-2-one (CAS 40657-56-5): Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Principal Volatile Identity in Bontebok Pedal Gland: (Z)-5-Undecen-2-one vs. Co-Occurring Saturated Ketones

In the pedal gland exudate of the bontebok (Damaliscus dorcas dorcas), (Z)-5-undecen-2-one was identified and synthesized as the principal volatile component, whereas 2-heptanone, 2-nonanone, 2-undecanone, and 2,5-undecanedione were reported as other major—but secondary—constituents [1]. This qualitative ranking establishes (Z)-5-undecen-2-one as the primary semiochemical entity in this biological system, a distinction not held by any of the saturated analogs.

Biological Role
Class-level
Principal volatile (Z)-isomer vs Secondary saturated ketones
Supports pheromone-standard procurement
Exact abundance ratios not reported
Mammalian semiochemistry Pheromone identification Chemical ecology

Stereochemical Specificity: (Z)-Undec-5-en-2-one vs. (E)-Undec-5-en-2-one in Pheromone Context

Multiple independent synthetic routes have been developed specifically for the (Z)-isomer of undec-5-en-2-one, motivated by its identity as the natural bontebok pheromone [1]. The Rosini et al. synthesis delivered (Z)-5-undecen-2-one in 54% overall yield via a nitroaldol condensation–oxidation–denitration sequence , while the Mori et al. route provided an alternative short synthesis [2]. In contrast, the (E)-isomer (CAS 58761-29-8) is not reported as a natural semiochemical in the bontebok system, and dedicated synthetic procedures targeting the (E)-isomer for pheromone applications are absent from the peer-reviewed literature . This stereochemical specificity directly impacts procurement: the (Z)-isomer is the biologically relevant form, and any substitution with the (E)-isomer or a stereochemically undefined mixture would invalidate experiments relying on pheromone-mediated behavioral or electrophysiological responses.

Stereochemistry
Reported
(Z)-isomer: natural pheromone vs (E)-isomer: no reported activity
Z-isomer essential for bioassay fidelity
54% overall yield via nitroaldol route
Stereoselective synthesis Pheromone chemistry Isomer purity

α,β-Unsaturated Ketone Reactivity: Undec-5-en-2-one as a Michael Acceptor vs. Saturated 2-Undecanone

Undec-5-en-2-one possesses an α,β-unsaturated carbonyl system (conjugated double bond at C5–C6 adjacent to the ketone at C2), which enables its use as a Michael acceptor in conjugate addition reactions . This reactivity is structurally impossible for the saturated analog 2-undecanone (CAS 112-12-9), which lacks the conjugated double bond and can only undergo nucleophilic addition directly at the carbonyl carbon . The conjugate addition pathway of undec-5-en-2-one permits C–C bond formation at the β-position (C5), enabling divergent synthetic trajectories that are inaccessible with 2-undecanone. This functional distinction is critical for synthetic chemists employing this compound as a building block or intermediate.

Reactivity
Data to verify
1,2- & 1,4-conjugate addition vs 1,2-addition only
Expands synthetic C–C bond strategies
Class-level reactivity principle
Organic synthesis Michael addition Conjugate addition Building block

Natural Fragrance Occurrence: Undec-5-en-2-one in Nymphaea caerulea Headspace vs. 2-Undecanone as Insect Repellent

Undec-5-en-2-one has been reported in the headspace volatile profile of Nymphaea caerulea (blue water lily), where it contributes to the floral and green olfactory character of this historically significant fragrant flower . In contrast, 2-undecanone (the saturated analog) is primarily known for its strong, pungent odor and is commercially employed as an insect and animal repellent at 1–2% concentrations in formulations [1]. This divergent olfactory and application profile—floral/fragrance contextualization vs. repellent functionality—means that these two compounds are not interchangeable in fragrance, flavor, or olfactory research contexts.

Olfactory Role
Class-level
Floral (N. caerulea) vs Pungent repellent
Distinct fragrance research contexts
Odor threshold data unavailable
Natural product chemistry Floral volatiles Fragrance ingredient GC-MS headspace

Synthetic Accessibility: (Z)-5-Undecen-2-one via Nitroaldol Route (54% Overall Yield) vs. Alternative Organoborane Methodology

Two distinct synthetic strategies have been reported for (Z)-5-undecen-2-one. The Rosini et al. (1986) three-step protocol—nitroaldol condensation, oxidation, and denitration—delivered the target compound in 54% overall yield . The White and Whiteley (1993) organoborane-based approach utilized thexylborane with halomagnesiumdialkylcuprate and halomagnesiumdialkenylcuprate to construct the unsaturated ketone; while the authors reported 'favourable yields' for the intermediate (B-alkyl)thexylborane, a specific overall yield for (Z)-5-undecen-2-one was not extracted from the accessible abstract . The 54% yield achieved by the Rosini route provides a quantitative benchmark for synthetic chemists evaluating procurement-vs.-synthesis decisions: if in-house synthesis is contemplated, the nitroaldol route offers a defined and moderate-yield pathway.

Synthetic Yield
Data to verify
54%
overall yield (Rosini route)
Benchmark for procurement cost analysis
Organoborane route yield unspecified
Pheromone synthesis Nitroaldol condensation Organoborane chemistry Process chemistry

Lipophilicity and Volatility Profile: Undec-5-en-2-one vs. 2-Undecanone

Undec-5-en-2-one and 2-undecanone share the same carbon count (C11) and functional group class (methyl ketone), yet the presence of the C5 double bond in undec-5-en-2-one subtly modulates key physicochemical parameters. The estimated logP of undec-5-en-2-one is 3.67 , compared to 3.60 for 2-undecanone [1], and the boiling point of undec-5-en-2-one is 237.0 °C at 760 mmHg vs. 231 °C for 2-undecanone . While these differences are modest, they reflect the impact of unsaturation on intermolecular interactions and may influence chromatographic retention behavior and formulation partitioning in multi-component systems.

Lipophilicity & Volatility
Reported
Δ +0.07 / +6 °C
logP / BP vs 2-undecanone
Impacts GC retention & formulation
Predicted values from databases
Physicochemical profiling logP comparison Volatility Formulation science

Undec-5-en-2-one (CAS 40657-56-5): Evidence-Anchored Research and Industrial Application Scenarios


Mammalian Semiochemistry and Pheromone Research

Researchers investigating mammalian chemical communication, particularly in bovid species, require authentic (Z)-5-undecen-2-one as the principal volatile component of bontebok pedal gland secretion [1]. Behavioral assays, electroantennography, or field trials aimed at understanding territorial marking or reproductive signaling in antelope species depend on the stereochemically correct (Z)-isomer, as the (E)-isomer lacks documented pheromonal activity in this system [2]. Procurement of (Z)-5-undecen-2-one with certified stereochemical purity is essential for experimental reproducibility in this niche but well-established research domain.

Synthetic Chemistry: Michael Acceptor Building Block

The α,β-unsaturated ketone functionality of undec-5-en-2-one enables its use as a Michael acceptor for conjugate addition reactions, providing access to 1,4-addition products that cannot be obtained from saturated methyl ketones such as 2-undecanone [1]. Synthetic chemists engaged in natural product synthesis or the construction of functionalized long-chain ketones can leverage this reactivity. The documented 54% overall yield from the Rosini nitroaldol route [2] also informs cost–benefit analyses for in-house synthesis vs. commercial procurement.

Floral Volatile and Fragrance Chemistry Research

Undec-5-en-2-one has been identified in the headspace of Nymphaea caerulea (blue water lily), contributing to its floral and green olfactory profile [1]. Fragrance chemists studying blue lotus aroma reconstitution or authentication, or those developing nature-identical fragrance formulations, should prioritize undec-5-en-2-one over 2-undecanone, which carries a pungent, repellent-associated odor character [2]. The compound's estimated logP (3.67) and boiling point (237 °C) further inform its behavior in fragrance formulations and GC-MS analytical protocols.

Analytical Reference Standard for GC-MS Volatile Profiling

Given its occurrence in both mammalian secretions and floral headspace, undec-5-en-2-one serves as a valuable reference standard for GC-MS-based volatile profiling in chemical ecology and natural product chemistry [1]. Its distinct retention index and mass spectrum differentiate it from co-occurring saturated ketones (2-heptanone, 2-nonanone, 2-undecanone), and its physicochemical properties—boiling point of 237 °C and logP of 3.67 [2]—provide predictable chromatographic behavior. Laboratories engaged in metabolomics or volatilomics of animal secretions or floral scents benefit from maintaining a certified reference sample of this compound.

Application
Selection Property
Validation Focus
Mammalian pheromone studies
Stereochemical identity (Z-isomer)
Bioassay response consistency
Conjugate addition synthesis
α,β-unsaturated ketone reactivity
Reactivity pathway review
Floral volatile profiling
Olfactory character (floral)
GC-MS identity & odor matching
GC-MS reference standard
Chromatographic retention index
Peak identity & purity check
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